1-(3-Trifluoromethylphenoxy)-2-propanone
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Overview
Description
1-(3-Trifluoromethylphenoxy)-2-propanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanone moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been found to interact with the serotonin reuptake transporter protein
Biochemical Pathways
For example, fluoxetine, which has a similar trifluoromethylphenoxy group, is known to affect the serotonin pathway
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs, which could potentially improve the bioavailability of 1-(3-trifluoromethylphenoxy)-2-propanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenoxy)-2-propanone can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylphenol with 2-bromopropanone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethylphenoxy)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Trifluoromethylphenoxy)-2-propanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Comparison with Similar Compounds
- 1-(4-Trifluoromethylphenoxy)-2-propanone
- 1-(2-Trifluoromethylphenoxy)-2-propanone
- 1-(3-Trifluoromethylphenoxy)-2-butanone
Uniqueness: 1-(3-Trifluoromethylphenoxy)-2-propanone is unique due to the position of the trifluoromethyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological profiles and industrial applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYKNVJPGEVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561848 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117322-88-0 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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